

"4-(5-chloro-2-methoxybenzoyl)morpholine" basic properties

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Compound of Interest

Compound Name:	4-(5-chloro-2-methoxybenzoyl)morpholine
CAS No.:	349089-12-9
Cat. No.:	B5832702

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An In-Depth Technical Guide to **4-(5-chloro-2-methoxybenzoyl)morpholine**: Properties, Synthesis, and Scaffold Utility

Abstract In the landscape of medicinal chemistry and rational drug design, the strategic incorporation of specific pharmacophores is essential for optimizing both pharmacodynamics and pharmacokinetics. **4-(5-chloro-2-methoxybenzoyl)morpholine** (CAS: 349089-12-9), also cataloged as 4-chloro-2-(4-morpholinylcarbonyl)phenyl methyl ether, serves as a highly versatile synthetic intermediate[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and synthetic methodologies, tailored for researchers focused on structure-activity relationship (SAR) exploration and library generation.

Structural Rationale and Pharmacophore Significance

As a Senior Application Scientist, I frequently evaluate building blocks not just for their reactivity, but for the inherent biological advantages their structural motifs confer. The

architecture of **4-(5-chloro-2-methoxybenzoyl)morpholine** is defined by two critical domains linked via an amide bond:

- **The Morpholine Ring:** A ubiquitous saturated heterocycle in marketed therapeutics. The presence of the oxygen atom introduces a hydrogen-bond acceptor, which significantly enhances aqueous solubility and metabolic stability compared to its carbon analogue (piperidine)[2]. Furthermore, the basicity of the nitrogen atom is attenuated by the electron-withdrawing nature of the adjacent oxygen, which can favorably modulate the pKa of the resulting drug candidate.
- **The 5-chloro-2-methoxybenzoyl Moiety:** The aromatic ring provides essential lipophilicity (LogP) for membrane permeability. The methoxy group at the ortho position acts as an electron-donating group via resonance, while the meta-chloro substituent is electron-withdrawing and highly lipophilic. This specific push-pull electronic configuration, combined with the steric bulk of the halogens, dictates the spatial orientation of the molecule when docking into enzymatic binding pockets (such as Dihydrofolate Reductase or α -Glucosidase) [3].

Physicochemical Data

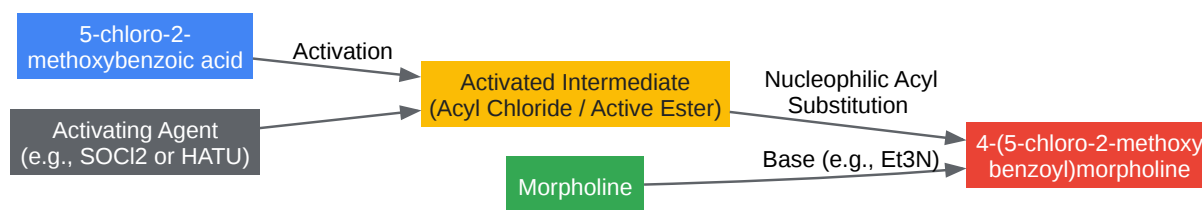
Accurate baseline properties are critical for predicting chromatographic behavior and reaction stoichiometry. Below is the consolidated physicochemical profile of the compound[1][2].

Property	Value	Causality / Relevance
IUPAC Name	(5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone	Standardized nomenclature for database querying.
CAS Number	349089-12-9	Unique identifier for procurement and regulatory tracking.
Molecular Formula	C ₁₂ H ₁₄ ClNO ₃	Determines exact mass for high-resolution MS validation.
Molecular Weight	255.70 g/mol	Low molecular weight (<500 Da) aligns with Lipinski's Rule of 5, making it an ideal fragment for further elaboration.
InChI Key	NXCXZELLEVBARN-UHFFFAOYSA-N	Facilitates exact structural matching in cheminformatics.
Physical State	Solid (Typical)	Requires appropriate dissolution in polar aprotic solvents (e.g., DMF, DMSO) for biological assays.

Synthetic Methodology: Nucleophilic Acyl Substitution

The most robust and field-proven method for synthesizing the core structure of **4-(5-chloro-2-methoxybenzoyl)morpholine** is via a nucleophilic acyl substitution^[2]. Because carboxylic acids are poor electrophiles, the 5-chloro-2-methoxybenzoic acid must first be activated.

Mechanistic Workflow



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Synthetic workflow for **4-(5-chloro-2-methoxybenzoyl)morpholine** via nucleophilic acyl substitution.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes thionyl chloride (SOCl₂) for activation, followed by amidation.

Step 1: Activation (Acyl Chloride Formation)

- **Charge:** Suspend 1.0 equivalent of 5-chloro-2-methoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acyl chloride intermediate.
- **Catalysis:** Add a catalytic amount (0.1 eq) of N,N-Dimethylformamide (DMF). Rationale: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which significantly accelerates the activation of the carboxylic acid.
- **Reagent Addition:** Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂) at 0°C.
- **Reflux:** Warm to room temperature, then reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation

- **Preparation:** Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
- **Base Addition:** Add 2.0 equivalents of triethylamine (Et₃N). Rationale: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the coupling. Without it, the morpholine

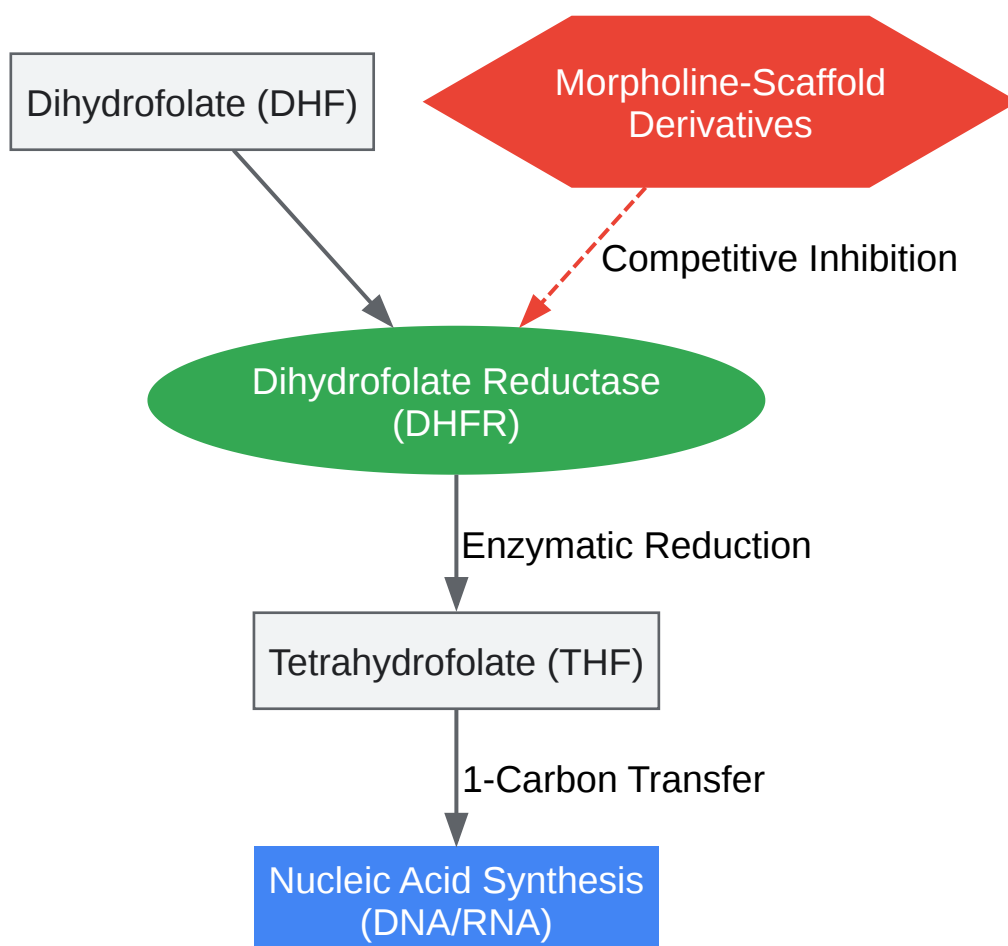
nucleophile would become protonated and unreactive.

- Coupling: Slowly add 1.1 equivalents of morpholine. Stir at room temperature for 4 hours.
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure **4-(5-chloro-2-methoxybenzoyl)morpholine**.

Biochemical Pathway Modulation & Application

While **4-(5-chloro-2-methoxybenzoyl)morpholine** is primarily a synthetic intermediate[2], derivatives built upon this scaffold are heavily investigated for their antiproliferative and enzymatic inhibitory activities[3].

One major area of interest for morpholine-bearing scaffolds is the inhibition of Dihydrofolate Reductase (DHFR)[3]. DHFR is an essential enzyme for de novo nucleotide synthesis. By mimicking the spatial geometry of natural folates, morpholine derivatives can competitively bind to the DHFR active site, halting DNA synthesis and inducing apoptosis in rapidly dividing cells (e.g., cancer cells or bacterial pathogens).



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Mechanism of action for morpholine-derivatives targeting DHFR in nucleic acid synthesis.

Quality Control and Analytical Validation

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation must be performed:

- High-Performance Liquid Chromatography (HPLC): Utilized to verify purity (>95% required for biological assays). A standard reversed-phase C18 column with a water/acetonitrile gradient is recommended.
- Nuclear Magnetic Resonance ($^1\text{H-NMR}$): Critical for confirming the amide linkage. The morpholine protons typically appear as distinct multiplets between δ 3.4 - 3.8 ppm, while the methoxy protons will appear as a sharp singlet around δ 3.8 - 3.9 ppm.

- Mass Spectrometry (LC-MS): The compound should exhibit a distinct $[M+H]^+$ peak at $m/z \approx 256.07$. The presence of the chlorine atom will also yield a characteristic $M+2$ isotopic peak at $m/z \approx 258.07$ in a 3:1 ratio, definitively confirming the halogen's presence.

References

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Sources

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